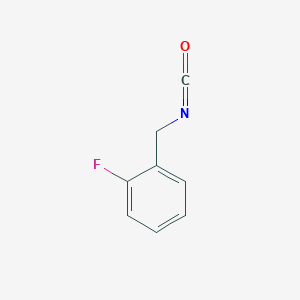

2-Fluorobenzyl isocyanate

Beschreibung

Significance of Fluorinated Organic Compounds in Scientific Disciplines

Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have become indispensable in numerous scientific fields, particularly in medicinal chemistry and materials science. wikipedia.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending high thermal and chemical stability to molecules that contain it. wikipedia.orgjst.go.jp

The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties. soci.org Key effects include:

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by enzymes, which can prolong the active lifetime of a drug in the body. researchgate.net

Enhanced Bioavailability: Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and increase a molecule's lipophilicity (its ability to dissolve in fats), which can improve its absorption and transport across cell membranes. researchgate.net

An estimated 20% of all pharmaceuticals contain fluorine, a testament to the significant role of organofluorine chemistry in drug discovery and design. wikipedia.orgsoci.org

Overview of the Isocyanate Functional Group in Organic Synthesis and Medicinal Chemistry

The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group valued for its versatility in organic synthesis. wikipedia.orgchemeurope.com Isocyanates are electrophiles, meaning they readily react with a wide range of nucleophiles (electron-rich molecules). wikipedia.org This reactivity is central to their utility.

Key reactions involving the isocyanate group include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) linkages. When diisocyanates are reacted with polyols (molecules with multiple alcohol groups), they form long polymer chains known as polyurethanes, a highly versatile class of polymers. wikipedia.orgchemeurope.comyoutube.com

Reaction with Amines: The reaction between an isocyanate and an amine yields a urea (B33335) derivative. This reaction is fundamental in the synthesis of polyureas and various pharmaceutical compounds. chemeurope.comyoutube.com

Reaction with Water: Isocyanates can also react with water to produce an amine and carbon dioxide gas. wikipedia.orgyoutube.com

Due to their reactivity, isocyanates are crucial intermediates in the synthesis of a wide array of compounds, from industrial polymers to complex molecules in medicinal chemistry. nih.govresearchgate.net

Scope and Research Potential of 2-Fluorobenzyl Isocyanate

The research potential of this compound stems directly from the combination of its two key chemical features: the fluorinated aromatic ring and the reactive isocyanate group. This unique structure makes it a valuable intermediate for synthesizing a diverse range of target molecules, particularly in the pharmaceutical and agrochemical industries.

The presence of the 2-fluoro substituent provides a strategic tool for medicinal chemists. By incorporating this moiety, researchers can synthesize new derivatives of existing compounds to enhance their metabolic stability and bioavailability, key factors in developing effective drugs. soci.orgresearchgate.net

Simultaneously, the isocyanate group serves as a highly reactive handle for chemical modification. It allows for the straightforward attachment of the 2-fluorobenzyl group to various molecular scaffolds through the formation of stable urea or urethane linkages. This enables the rapid generation of libraries of novel compounds for biological screening. For instance, reacting this compound with a diverse set of amines would produce a corresponding library of 2-fluorobenzyl ureas, each with the potential for unique biological activity.

While specific, large-scale applications are often proprietary and part of ongoing research, the compound's structure positions it as a key building block for:

Drug Discovery: Synthesizing novel candidate molecules where the 2-fluorobenzyl group can interact with biological targets and improve pharmacokinetic properties.

Agrochemical Research: Developing new pesticides and herbicides, as over half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org

Materials Science: Creating specialized polymers and materials that incorporate the unique properties endowed by the fluorine atom.

In essence, this compound serves as a versatile chemical tool, enabling researchers to explore how the strategic placement of a fluorine atom can influence molecular properties and function in a wide range of applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESSRSRKDVNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349199 | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-44-4 | |

| Record name | 1-Fluoro-2-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluorobenzyl Isocyanate

Phosgene-Based Synthesis Routes

The most established methods for synthesizing 2-Fluorobenzyl isocyanate rely on the use of phosgene (B1210022) or its derivatives. These routes are valued for their efficiency and high yields.

Phosgenation of 2-Fluorobenzylamine (B1294385) and Its Hydrochloride Salts

The direct phosgenation of 2-fluorobenzylamine is a primary route for producing this compound. In this process, the amine reacts with phosgene, leading to the formation of the isocyanate and hydrogen chloride as a byproduct. A closely related and often preferred method involves the phosgenation of the hydrochloride salt of 2-fluorobenzylamine. google.com

Using the hydrochloride salt can be advantageous. For instance, in the synthesis of the similar compound 4-bromo-2-fluorobenzyl isocyanate, starting with the amine hydrochloride suspended in a solvent like toluene (B28343) is a common practice. google.com The suspension is heated, and phosgene gas is introduced, leading to a clear solution as the reaction progresses. google.com This method can produce high yields.

The general reaction scheme is as follows:

From Amine: FC₆H₄CH₂NH₂ + COCl₂ → FC₆H₄CH₂NCO + 2 HCl

From Amine Hydrochloride: FC₆H₄CH₂NH₃⁺Cl⁻ + COCl₂ → FC₆H₄CH₂NCO + 3 HCl

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

Optimizing reaction conditions is crucial for maximizing yield and ensuring safety, whether on a laboratory or industrial scale. Key parameters include temperature, solvent, and the rate of phosgene addition.

For laboratory-scale synthesis, a solution of the amine in a solvent like chlorobenzene (B131634) can be added dropwise to a phosgene-saturated solvent at a controlled temperature, for example, 60°C. google.com Phosgene is continuously passed into the mixture throughout the addition. After the reaction is complete, refluxing the mixture helps to remove excess phosgene and hydrogen chloride gas. google.com The final product is then typically purified by distillation. google.com

For larger-scale production, using the amine hydrochloride in a higher-boiling solvent like toluene is a viable strategy. google.com Saturating the amine solution with gaseous hydrochloric acid precipitates the hydrochloride salt. The resulting suspension is then heated (e.g., to 100°C) during phosgene introduction. google.com This approach can lead to high yields, as demonstrated in the synthesis of 4-bromo-2-fluorobenzyl isocyanate, which achieved a 69.1% yield. google.com

Interactive Table: Phosgenation Reaction Parameters

| Parameter | Laboratory Scale (Amine) | Industrial Scale (Hydrochloride) |

|---|---|---|

| Starting Material | 2-Fluorobenzylamine | 2-Fluorobenzylamine Hydrochloride |

| Solvent | Chlorobenzene | Toluene |

| Temperature | 60°C | 100°C |

| Procedure | Dropwise addition of amine to phosgene solution | Introduction of phosgene gas to heated suspension |

| Post-Reaction | Reflux to remove excess gas | Reflux to remove excess gas |

| Purification | Distillation | Distillation |

Phosgene-Free Synthetic Alternatives

Concerns over the high toxicity of phosgene have driven the development of alternative synthetic routes. google.comnwo.nl These methods aim to replace phosgene with safer reagents while maintaining synthetic efficiency.

Curtius Rearrangement and Its Variants from Carboxylic Acid Precursors

The Curtius rearrangement is a well-known method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org The process begins with the conversion of a carboxylic acid, in this case, 2-fluorophenylacetic acid, into an acyl azide (B81097). This is typically achieved by reacting an activated form of the acid (like an acyl chloride) with an azide salt, such as sodium azide. organic-chemistry.org

The key step is the thermal or photochemical decomposition of the acyl azide. This decomposition results in the loss of nitrogen gas and a concerted rearrangement to form the isocyanate. wikipedia.org A significant advantage of this reaction is that the migration of the benzyl (B1604629) group occurs with full retention of its configuration. wikipedia.org The resulting this compound can then be used in subsequent reactions or isolated. wikipedia.orgorganic-chemistry.org The reaction is popular in drug development and natural product synthesis due to its versatility and the often mild conditions that can be employed. nih.gov

Carbonylation Strategies for Isocyanate Formation

Carbonylation reactions offer another phosgene-free pathway to isocyanates. These methods introduce a carbonyl group using reagents other than phosgene. One approach is the reductive carbonylation of a suitable nitro compound, though this can require high pressures of toxic carbon monoxide and high temperatures. nwo.nlscholaris.ca

A more practical approach for laboratory synthesis involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate. nih.gov This method provides a direct route to the isocyanate. Another strategy is the carbonylation of amines. For example, palladium(II)-mediated oxidative carbonylation can convert amines to isocyanates using carbon monoxide. diva-portal.org These catalytic systems provide a route to isocyanates under potentially milder conditions than traditional methods. diva-portal.org

Dehydrogenation of Formamides as a Synthetic Pathway

A developing phosgene-free alternative is the dehydrogenation of N-substituted formamides. acs.org This process would involve the synthesis of N-(2-fluorobenzyl)formamide, which is then subjected to dehydrogenation to yield this compound and hydrogen gas. google.com

This transformation can be achieved using transition metal catalysts, such as those based on ruthenium, palladium, or platinum. google.com The reaction is typically carried out under anhydrous conditions at temperatures ranging from 50°C to 300°C, either neat or in an inert, non-protic solvent like toluene or xylene. google.com Mechanistic studies suggest the reaction proceeds through the formation of a transient isocyanate, which can be trapped or isolated. acs.org This method is considered atom-efficient and produces hydrogen as a useful byproduct. google.com

Exploration of Green Chemistry Principles in Synthesis

The pursuit of green chemistry in isocyanate production is primarily motivated by the need to replace highly toxic phosgene, the conventional reagent for this transformation. patsnap.comrsc.orgresearchgate.net Adherence to green chemistry principles focuses on enhancing safety, minimizing waste, and improving energy efficiency. patsnap.comacs.org For the synthesis of this compound, several phosgene-free strategies are being explored, which align with these principles. rsc.orgnwo.nl

One of the most promising green alternatives is the Curtius rearrangement of a corresponding acyl azide. nih.gov While acyl azides are potentially explosive, the implementation of continuous flow technology has transformed this method into a safe and scalable process. thieme-connect.comrsc.orgbjmu.edu.cn In a flow reactor, the hazardous acyl azide intermediate is generated and immediately converted to the isocyanate, preventing its accumulation and minimizing risk. thieme-connect.comresearchgate.net This technique offers a clean, high-yielding route from carboxylic acids or their derivatives, with nitrogen gas as the only significant byproduct. nih.govthieme-connect.com This approach has been successfully applied to produce a variety of mono- and diisocyanates on an industrial scale. thieme-connect.comrsc.org

Another green avenue involves the use of carbon dioxide (CO₂) as a C1 building block, replacing phosgene. patsnap.comscholaris.ca This involves the dehydration of carbamic acids formed from the reaction of an amine (like 2-fluorobenzylamine) and CO₂. scholaris.ca Other non-phosgene routes include the reaction of formamides with diorganocarbonates followed by thermolysis and the oxidative carbonylation of amines. google.comgoogle.comacs.org These methods represent a significant move towards more sustainable and inherently safer chemical production. patsnap.compatsnap.com

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Citations |

| Traditional Phosgenation | Primary Amine | Phosgene (COCl₂) | High yield, well-established | Highly toxic reagent, corrosive HCl byproduct | researchgate.netnwo.nl |

| Flow Curtius Rearrangement | Carboxylic Acid, Hydrazide | Acyl azide (in-situ), heat | Avoids phosgene, safe handling of azide, high purity, scalable | Requires specialized flow equipment | nih.govthieme-connect.comrsc.org |

| CO₂-Based Synthesis | Primary Amine, CO₂ | Dehydrating agents | Uses renewable C1 source, avoids phosgene | May require specific catalysts or dehydrating agents | scholaris.caacs.org |

| Formamide Route | Formamide, Diorganocarbonate | Heat (thermolysis) | Phosgene-free | May require high temperatures | google.comgoogle.com |

Table 1. Comparison of Synthetic Routes for Isocyanates.

Catalytic Approaches to this compound Synthesis

Catalysis is central to developing efficient and selective chemical transformations. In isocyanate synthesis, catalytic approaches offer pathways that operate under milder conditions, reduce waste, and provide access to novel chemical reactivity, moving beyond the limitations of stoichiometric reagents. researchgate.netnwo.nl

Transition-Metal-Catalyzed C-H Activation for Isocyanation

A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org Transition-metal-catalyzed C-H activation aims to convert a ubiquitous C-H bond directly into a desired functional group, streamlining synthesis by avoiding the need for pre-functionalized starting materials. rsc.org

The hypothetical synthesis of this compound via this method would involve the direct isocyanation of a C(sp³)–H bond on the methyl group of 2-fluorotoluene. While direct C(sp³)–H isocyanation is still an emerging field with few precedents, the principles are based on well-established C-H activation cycles. For instance, manganese-catalyzed C(sp³)–H addition to isocyanates and cobalt-catalyzed C-H amidation with isocyanates have been reported, demonstrating the feasibility of metal-catalyzed reactions involving these functionalities. scibasejournals.orgnih.gov

A plausible, though currently theoretical, mechanism would involve a transition metal catalyst, such as rhodium or palladium, performing an initial C-H activation at the benzylic position of 2-fluorotoluene. This would form a metal-alkyl intermediate, which could then react with a suitable nitrogen- and carbon-containing reagent to form the isocyanate group and regenerate the catalyst. The development of such a process hinges on identifying an effective "isocyanate" transfer agent and a catalyst capable of facilitating this specific transformation. The functionalization of benzylic C(sp³)–H bonds is an active area of research, suggesting that such direct routes may become viable in the future. snnu.edu.cn

Evaluation of Catalyst Systems and Ligand Effects

The success of any transition-metal-catalyzed C-H activation is critically dependent on the catalyst system, which includes the metal center and its associated ligands. nih.govnih.gov The ligand plays a crucial role in tuning the catalyst's reactivity, selectivity, and stability. nih.govchemrxiv.org

Metal Center: Different transition metals exhibit unique reactivity profiles.

Palladium(II): Pd(II) catalysts are widely used for C-H functionalization, often requiring a directing group on the substrate to achieve site selectivity. nih.govbohrium.comnih.gov Ligand-directed C-H activation at a Pd(II) center forms a cyclopalladated intermediate that can undergo further reactions. bohrium.comnih.gov

Rhodium(III): Cationic rhodium complexes, particularly those with cyclopentadienyl (B1206354) (Cp*) ligands, are powerful catalysts for C-H activation and can participate in a broad range of transformations, often under mild conditions and with low catalyst loadings. nih.govresearchgate.netsnnu.edu.cn

Cobalt(III): As a more earth-abundant metal, cobalt has gained attention for C-H functionalization. Cationic Co(III) catalysts have proven effective in C-H additions to isocyanates, showcasing the potential of first-row transition metals. nih.gov

Ligand Effects: Ligands are essential for modulating the electronic and steric environment of the metal center.

Electronic Effects: Electron-donating ligands can increase the reactivity of the metal center, facilitating the C-H cleavage step. For example, electron-rich phosphine (B1218219) ligands enhance the nucleophilicity of Pd(0) centers in related cross-coupling cycles. acs.org

Steric Effects: The steric bulk of a ligand can influence regioselectivity and prevent catalyst decomposition. Bulky ligands can promote reductive elimination, the final step in many catalytic cycles, and control which C-H bond is activated. nih.govacs.org

Chiral Ligands: In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, a key consideration in the synthesis of pharmaceuticals. For Rh(I)-catalyzed reactions, chiral bisphosphine ligands are often employed. snnu.edu.cnrsc.org For Rh(III) systems, chiral Cp ligands have been developed to achieve enantioselectivity. rsc.org

The rational design of ligands is a key area of research aimed at discovering new reactivity and improving existing catalytic processes. nih.govchemrxiv.org For the hypothetical C-H isocyanation of 2-fluorotoluene, a successful catalyst system would require a ligand that enables the selective activation of the benzylic C(sp³)–H bond over the aromatic C(sp²)–H bonds and facilitates the subsequent isocyanate-forming step.

| Catalyst System | Metal | Typical Ligands | Role of Ligands & Key Features | Citations |

| Palladium-based | Pd(II) | Mono-N-protected amino acids, Pyridines, Phosphines | Direct C-H activation, control selectivity, enhance stability. Often requires a directing group on the substrate. | nih.govbohrium.comacs.org |

| Rhodium-based | Rh(I), Rh(III) | Cyclopentadienyl (Cp), Bisphosphines (e.g., TangPhos) | High reactivity and selectivity, often tolerant of various functional groups, enables asymmetric synthesis with chiral ligands. | nih.govsnnu.edu.cnescholarship.org |

| Cobalt-based | Co(III) | Cyclopentadienyl (Cp), N-heterocycles | Earth-abundant metal, effective for C-H amidation with isocyanates, robust and often air-stable precatalysts. | nih.gov |

| Manganese-based | Mn(I) | Carbonyls (CO) | Low-cost, low-toxicity earth-abundant metal. Explored for C-H addition to polar bonds. | scibasejournals.org |

Table 2. Overview of Catalyst Systems in C-H Functionalization.

Chemical Reactivity and Mechanistic Investigations of 2 Fluorobenzyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates, including 2-fluorobenzyl isocyanate. The reaction involves the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a variety of functionalized products.

The reaction of this compound with primary and secondary amines is a facile and widely utilized method for the synthesis of unsymmetrical urea (B33335) derivatives. mdpi.comnih.gov This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This forms a transient tetrahedral intermediate which rapidly rearranges to the stable urea product.

The general reaction is robust and typically proceeds under mild conditions, often at room temperature and without the need for a catalyst, affording high yields of the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.govbeilstein-journals.org This methodology is fundamental in various fields, including medicinal chemistry, for the construction of complex molecules with specific biological activities. mdpi.comnih.gov

Reaction Scheme: R-NH₂ (Primary Amine) + F-C₆H₄CH₂NCO → F-C₆H₄CH₂NHC(O)NHR (Disubstituted Urea) R₂NH (Secondary Amine) + F-C₆H₄CH₂NCO → F-C₆H₄CH₂NHC(O)NR₂ (Trisubstituted Urea)

Table 1: Synthesis of Urea Derivatives from 2-Fluorophenyl Isocyanate and Amines Note: Data for the isomeric 2-fluorophenyl isocyanate is presented as a close analog to demonstrate typical reaction conditions and yields.

| Amine Reactant | Solvent | Conditions | Product | Yield | Reference |

| 2-Aminobenzimidazole | Dichloromethane | Room Temp, 2h | 1-(1H-benzo[d]imidazol-2-yl)-3-(2-fluorophenyl)urea | 96% | nih.gov |

| 2-Aminobenzoxazole (B146116) | Dichloromethane | Room Temp, 2h | 1-(Benzo[d]oxazol-2-yl)-3-(2-fluorophenyl)urea | 96% | nih.gov |

| 2-Aminobenzothiazole | Dichloromethane | Room Temp, 2h | 1-(Benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea | 96% | nih.gov |

This compound reacts with primary and secondary alcohols to produce the corresponding carbamate (B1207046) (urethane) derivatives. smolecule.com This nucleophilic addition reaction involves the oxygen atom of the alcohol attacking the electrophilic isocyanate carbon. The reaction is often facilitated by the use of a base or a catalyst. nih.gov

The reactivity can be influenced by the nature of the alcohol, with electron-deficient alcohols sometimes reacting faster. This reaction is a cornerstone of polyurethane chemistry and is also employed in the synthesis of various fine chemicals and pharmaceuticals. nih.govorganic-chemistry.org The conversion of carbamates back to isocyanates can be achieved under certain conditions, for instance, using boron trichloride (B1173362) or through thermal decomposition, which is relevant in industrial processes. rsc.orgresearchgate.net

Reaction Scheme: R-OH (Alcohol) + F-C₆H₄CH₂NCO → F-C₆H₄CH₂NHC(O)OR (Carbamate)

Table 2: Illustrative Reactions of Isocyanates with Alcohols Note: This table presents general reactions for isocyanates as specific examples for this compound are not detailed in the provided sources.

| Isocyanate | Alcohol | Conditions | Product Class | Reference |

| Fluorosulfuryl Isocyanate | Various Aliphatic Alcohols | Cold Acetonitrile, minutes | Fluorosulfuryl Carbamates | nih.gov |

| Aryl Isocyanates | Alcohols | Requires catalyst (e.g., DBU) | Aryl Carbamates | organic-chemistry.org |

| Chlorosulfonyl Isocyanate | Alcohols | Pyridine (B92270), Room Temp | Primary Carbamates | nih.gov |

Thiourea (B124793) derivatives can be synthesized from this compound through two main pathways. The first involves the reaction with thiols (mercaptans), which are sulfur analogs of alcohols. The thiol's sulfur atom acts as the nucleophile, attacking the isocyanate carbon to form a thiocarbamate.

A more common route to thioureas involves the reaction of an amine with an isothiocyanate. tandfonline.com For instance, 2-fluorobenzoyl isothiocyanate, a related compound, is reacted with various aniline (B41778) derivatives to synthesize a range of 2-fluorobenzoyl thiourea derivatives. ticaret.edu.trdergipark.org.trdergipark.org.tr The reaction between an amine and an isothiocyanate is a standard and efficient method for creating the thiourea linkage. researchgate.netrsc.org

Reaction Scheme (Amine + Isothiocyanate): R-NH₂ (Amine) + F-C₆H₄CH₂NCS (Isothiocyanate) → F-C₆H₄CH₂NHC(S)NHR (Thiourea)

Research has shown the successful synthesis of 1-(2-fluorobenzoyl)-3-aryl thioureas by reacting 2-fluorobenzoyl isothiocyanate with appropriate aniline derivatives in refluxing acetone, yielding products with confirmed structures via IR, ¹H NMR, and ¹³C NMR spectroscopy. dergipark.org.tr

This compound is sensitive to moisture and reacts with water. The reaction proceeds through a multi-step mechanism. Initially, the water molecule adds to the isocyanate group to form an unstable carbamic acid intermediate. researchgate.netresearchgate.net This intermediate readily decomposes, eliminating carbon dioxide and yielding a primary amine (2-fluorobenzylamine). researchgate.netresearchgate.net

The newly formed primary amine is itself a potent nucleophile and can rapidly react with another molecule of this compound. researchgate.netresearchgate.net This second reaction is a nucleophilic addition of the amine to the isocyanate, resulting in the formation of a symmetrically disubstituted urea, 1,3-bis(2-fluorobenzyl)urea. This reaction is a common side reaction in processes involving isocyanates where anhydrous conditions are not maintained. researchgate.net

Reaction Scheme:

F-C₆H₄CH₂NCO + H₂O → [F-C₆H₄CH₂NHCOOH] (Unstable Carbamic Acid)

[F-C₆H₄CH₂NHCOOH] → F-C₆H₄CH₂NH₂ (2-Fluorobenzylamine) + CO₂

F-C₆H₄CH₂NH₂ + F-C₆H₄CH₂NCO → (F-C₆H₄CH₂NH)₂CO (1,3-bis(2-fluorobenzyl)urea)

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. These reactions expand the synthetic utility of isocyanates beyond simple nucleophilic additions.

While thermally induced [2+2] cycloadditions are often symmetry-forbidden, they can occur with substrates containing cumulenic systems, such as isocyanates. kharagpurcollege.ac.in For example, the reaction of an isocyanate with an alkene can lead to the formation of a four-membered β-lactam (2-azetidinone) ring. This reaction, known as the Staudinger synthesis when involving a ketene (B1206846) and an imine, is a cornerstone for accessing this important class of compounds. mdpi.com

Although direct experimental data for the [2+2] cycloaddition of this compound is not extensively documented, theoretical pathways can be hypothesized based on analogous isocyanates. The mechanism may involve the formation of a charge-transfer complex, followed by the generation of a diradical intermediate which then collapses to form the cyclic β-lactam product. Transition metals can also catalyze cycloaddition reactions involving isocyanates. For instance, nickel-catalyzed [2+2+2] cycloadditions of two molecules of an isocyanate with an allene (B1206475) have been reported to produce dihydropyrimidine-2,4-diones. nih.gov Such cycloaddition strategies offer powerful methods for constructing complex heterocyclic frameworks. tdx.catnih.gov

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. semanticscholar.orgnih.gov

While specific examples detailing the use of this compound in well-known named MCRs are not extensively documented in the provided results, its role as a reactive isocyanate suggests its potential as a key building block in such transformations. For instance, a one-pot, six-component reaction has been described for the synthesis of 1,5-disubstituted tetrazole-1,2,3-triazole hybrids. This reaction involves an Ugi-azide reaction, a bimolecular nucleophilic substitution (SN2), and a copper-catalyzed alkyne–azide (B81097) reaction (CuAAC). semanticscholar.org In this sequence, an isocyanide is a crucial component, and this compound could potentially be utilized as the isocyanate source, although the specific example used 2-fluorobenzyl bromide in a different capacity. semanticscholar.org

The general mechanism of the Ugi four-component reaction (U-4CR) involves the initial condensation of an aldehyde or ketone with an amine to form an imine. nih.gov This imine is then protonated by a carboxylic acid, and the resulting iminium ion reacts with an isocyanide to form an α-aminonitrilium intermediate. The carboxylate then attacks this intermediate, leading to a Mumm rearrangement to yield the final α-acylamino carboxamide product. nih.gov A three-component version (U-3CR) is also possible, where in the absence of a carboxylic acid, a molecule of water acts as the nucleophile. nih.gov Given its reactivity, this compound is a suitable candidate for participating in such Ugi-type reactions.

A study on a three-component reaction for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines involves the in-situ generation of an isocyanate functionality from isatin (B1672199). acs.org This highlights the utility of isocyanates in constructing complex heterocyclic systems through MCRs. Although this compound was not the specific isocyanate used, this work demonstrates a relevant synthetic strategy where it could be applied.

The following table summarizes the types of multicomponent reactions where isocyanates are key reactants, illustrating the potential applications for this compound.

Table 1: Overview of Isocyanate-Based Multicomponent Reactions

| Reaction Name | Components | Product Type |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Ugi-3CR | Aldehyde/Ketone, Amine, Isocyanide | α-Aminoamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Bucherer–Bergs Reaction | Aldehyde/Ketone, Potassium Cyanide, Ammonium Carbonate | Hydantoin |

Insertion Reactions into X-H Bonds (X = C, N, O, S)

Isocyanates readily undergo insertion reactions with a variety of compounds containing active hydrogen atoms (X-H bonds), such as amines (N-H), alcohols (O-H), and thiols (S-H), to form ureas, carbamates (urethanes), and thiocarbamates, respectively. nih.gov The general mechanism involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbon of the isocyanate group, followed by a proton transfer. nih.gov

The reaction of isocyanates with water (O-H insertion) is also a well-known process. It initially forms an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a urea linkage. researchgate.net

While direct studies on the insertion reactions of this compound into C-H bonds are less common, transition-metal-catalyzed carbene insertions into C-H bonds are a well-established method for C-H functionalization. snnu.edu.cn Isocyanides, which are isomers of isocyanates, are known to undergo insertion reactions into metal-carbon and metal-heteroatom bonds in the presence of transition metal catalysts. vu.nlunipi.it These reactions often proceed via an imidoyl intermediate. vu.nl Given the reactivity of the isocyanate group, similar transition-metal-mediated insertions into C-H bonds could be envisaged for this compound, although this remains an area for further investigation.

The table below summarizes the expected products from the insertion reactions of this compound into various X-H bonds.

Table 2: Products of Insertion Reactions of this compound

| Reactant (X-H) | Functional Group | Product Type |

| Amine (R-NH2) | N-H | Substituted Urea |

| Alcohol (R-OH) | O-H | Carbamate (Urethane) |

| Thiol (R-SH) | S-H | Thiocarbamate |

| Water (H2O) | O-H | Unstable Carbamic Acid -> Amine + CO2 -> Urea |

Advanced Mechanistic Studies

Kinetic studies are crucial for understanding the mechanisms of chemical reactions, including those involving isocyanates. For instance, the kinetics of the reaction between hexyl isocyanate and water have been investigated to determine the effects of various catalysts. researchgate.net Such studies typically involve monitoring the concentration of the isocyanate group over time using techniques like titration or gas chromatography. researchgate.net The rate constants obtained provide insights into the catalytic activity and help in proposing a reaction mechanism. researchgate.net

While specific kinetic studies on this compound were not found in the search results, it is established that the reaction of p-tolyl isocyanate with water in dimethylformamide follows second-order kinetics. researchgate.net It is reasonable to assume that the reactions of this compound would also be amenable to kinetic analysis to determine rate-determining steps and the influence of catalysts and solvents.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, predicting reaction pathways, and understanding the structures of intermediates and transition states. nih.govresearchgate.net DFT calculations can provide valuable insights into the thermodynamics and kinetics of complex reactions. nih.gov

For example, DFT calculations have been used to map the entire reaction pathway of the transformation of 6:2 fluorotelomer sulfonate initiated by a hydroxyl radical, helping to identify the optimal reaction pathways by comparing calculated rate constants. nih.govresearchgate.net Similarly, DFT has been employed to study the mechanism of carbene-isocyanide coupling reactions, which are proposed to proceed through metallacyclopropanimine intermediates. unipi.it

Although specific DFT studies focusing solely on this compound were not identified, the principles can be readily applied. DFT calculations could be used to model the multicomponent reactions and insertion reactions of this compound, elucidating the energy profiles of different potential pathways and identifying the most favorable routes. researchgate.net Such calculations would be particularly useful in understanding the role of the fluorine substituent on the reactivity and regioselectivity of its reactions.

The identification and characterization of reaction intermediates and transition states are fundamental to understanding a reaction mechanism. In the context of isocyanate chemistry, various intermediates have been proposed and, in some cases, observed.

In the Ugi reaction, a key intermediate is the nitrilium ion, formed from the reaction of the iminium ion with the isocyanide. nih.gov In the reaction of isocyanates with water, a carbamic acid is a transient intermediate. researchgate.net For reactions involving isocyanides and transition metals, metallacyclic intermediates are often postulated. unipi.it

The investigation of these transient species can be challenging but is often accomplished through a combination of spectroscopic techniques and computational modeling. DFT calculations, as mentioned previously, are instrumental in predicting the structures and energies of intermediates and transition states, providing a theoretical framework to complement experimental observations. nih.govresearchgate.net For this compound, computational studies could predict the geometries and stabilities of intermediates such as the nitrilium ion in Ugi-type reactions or the transition states for its insertion reactions, thereby providing a deeper understanding of its chemical behavior.

Synthesis and Structural Elucidation of Derivatives of 2 Fluorobenzyl Isocyanate

Derivatization Strategies for Urea (B33335) and Thiourea (B124793) Analogues

The isocyanate functional group is highly reactive towards nucleophiles such as amines and thiols, making the synthesis of urea and thiourea derivatives a straightforward and efficient process. These reactions serve as a primary strategy for derivatizing 2-Fluorobenzyl isocyanate, often forming the initial step in more complex multi-step syntheses.

The formation of urea derivatives is typically achieved by reacting this compound with a primary or secondary amine. This addition reaction is generally high-yielding and can be performed under mild conditions. Similarly, thiourea analogues are synthesized by the reaction of the isocyanate with an appropriate amine and a source of sulfur, such as carbon disulfide, or by reacting it with a pre-formed thiocarbamate. These urea and thiourea moieties are not only stable compounds in their own right but also serve as crucial intermediates for the construction of various heterocyclic rings. The presence of the 2-fluorobenzyl group can influence the biological activity and physicochemical properties of the resulting molecules. ias.ac.inmdpi.comnih.govresearchgate.netbeilstein-journals.org

A variety of substituted urea and thiourea derivatives can be prepared, with the specific properties of the final compound being tuned by the choice of the amine reactant. For instance, reacting this compound with different aromatic or aliphatic amines allows for the creation of a library of compounds with diverse structural features. Microwave-assisted conditions have also been employed to accelerate these reactions, offering advantages in terms of efficiency and sustainability. nih.gov

Table 1: Examples of Urea Derivative Synthesis

| Isocyanate | Amine | Product | Conditions |

|---|---|---|---|

| This compound | 4-Chloro-2-fluoroaniline | 1-(2-Fluorobenzyl)-3-(4-chloro-2-fluorophenyl)urea | Standard addition reaction |

| Adamantan-1-ylmethyl isocyanate | 4-Chloro-2-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(4-chloro-2-fluorophenyl)urea | Not specified |

This table is illustrative of the general reaction. Specific examples involving this compound follow this pattern.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The true synthetic versatility of this compound is demonstrated in its use as a precursor for a wide range of nitrogen-containing heterocyclic compounds. The initial urea or thiourea adducts can undergo intramolecular cyclization, or the isocyanate can participate in multicomponent reactions to build complex ring systems.

Formation of Quinazolinediones

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that can be efficiently synthesized using isocyanates. A key method involves the reaction of a substituted benzyl (B1604629) isocyanate, such as a derivative of this compound, with an anthranilic acid ester. google.com

The process begins with the reaction of an alkyl anthranilate with the isocyanate in an inert solvent like xylene. This initial step forms an N-carbamoylanthranilic acid ester intermediate. Subsequent treatment with a base, such as sodium methylate, induces cyclization. During this step, an alcohol (e.g., methanol) is eliminated, leading to the formation of the quinazolinedione ring system. google.com This reaction is regioselective, typically yielding the 3-N-alkyl substituted isomer. organic-chemistry.org

Table 2: Synthesis of a Substituted Quinazolinedione

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

|---|

Construction of Benzimidazole, Benzoxazole (B165842), and Benzothiazole (B30560) Derivatives

The synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles often proceeds through the cyclization of intermediates derived from ortho-substituted anilines. While direct reaction of this compound might be less common, the urea and thiourea derivatives it forms are excellent precursors for these heterocycles.

Benzimidazoles : These can be synthesized by the condensation of o-phenylenediamines with various carbonyl sources. nih.govijpsm.comresearchgate.net A common route involves the reaction of an o-phenylenediamine (B120857) with an isocyanate-derived intermediate.

Benzoxazoles : The traditional approach for benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) with compounds like aldehydes, acids, or isothiocyanates under various catalytic conditions. jocpr.comnih.govx-mol.netrsc.orgsioc-journal.cn The reaction of a 2-aminophenol with an isothiocyanate, which can be derived from an isocyanate, leads to a thiourea intermediate that cyclizes to form a 2-aminobenzoxazole (B146116) derivative.

Benzothiazoles : Similar to benzoxazoles, benzothiazoles are synthesized from 2-aminothiophenol. orientjchem.orgnih.gov Reaction with an isocyanate or a related derivative can provide the necessary framework for cyclization into the benzothiazole ring system. researchgate.netnih.govgoogle.com

Synthesis of Purine (B94841) and Pyridine (B92270) Derivatives

The construction of purine and pyridine rings using this compound involves more complex, often multi-component strategies.

Purine Derivatives : The synthesis of purines, which are fused imidazole (B134444) and pyrimidine (B1678525) rings, is a multi-step process. Isocyanates can be used to build the urea functionality embedded within the purine structure, often by reacting with an appropriately substituted aminoimidazole precursor.

Pyridine Derivatives : The synthesis of highly substituted pyridines can be achieved through various condensation or cycloaddition reactions. baranlab.orgorganic-chemistry.orgwikipedia.org Isocyanates can participate in base-catalyzed three-component reactions with ynals and amines to afford highly decorated pyridine derivatives, such as 6-amino-5-arylpicolinates, in a metal-free and environmentally benign manner. organic-chemistry.orgnih.govresearchgate.net

Development of Triazole and Thiadiazolone Systems

This compound is a valuable reagent for constructing five-membered heterocyclic rings like triazoles and thiadiazolones.

Triazole Systems : Triazoles, which exist as 1,2,3-triazole or 1,2,4-triazole (B32235) isomers, are important heterocycles in medicinal chemistry. frontiersin.org Their synthesis can be achieved through various routes, including click chemistry involving azides. nih.govmdpi.comnih.govsemanticscholar.org For example, a 2-fluorobenzyl azide (B81097), which can be prepared from 2-fluorobenzyl bromide, can react with an alkyne in a copper-catalyzed cycloaddition to form a 1,2,3-triazole. nih.gov Furthermore, urea and thiourea derivatives containing a 1,2,4-triazole moiety can be synthesized by reacting the corresponding isocyanates with aminophenylacetic acid, followed by reaction with thiocarbohydrazide. mdpi.com

Thiadiazolone Systems : The synthesis of thiadiazolones can involve the cyclization of thiourea or thiosemicarbazide (B42300) derivatives. An isocyanate like this compound can be used to form a thiourea precursor, which is then cyclized with an appropriate reagent to yield the target thiadiazolone ring.

Exploration of Other Fused Heterocyclic Systems

The reactivity of isocyanates lends itself to isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, which are powerful tools for generating molecular diversity and synthesizing complex heterocyclic scaffolds. mdpi.comwustl.edusemanticscholar.orgnih.gov In these reactions, an isocyanide, an amine, a carbonyl compound, and a carboxylic acid combine to form a bis-amide. When bifunctional reactants are used, the reactive nitrilium intermediate can be trapped intramolecularly to form a variety of heterocycles. wustl.edunih.gov This strategy allows for the construction of novel fused systems where the 2-fluorobenzyl group can be incorporated via the amine or another component, showcasing the broad potential for creating diverse and complex molecular architectures.

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives from this compound is governed by the inherent reactivity of the isocyanate functional group (-N=C=O). This group features an electrophilic carbon atom that is highly susceptible to nucleophilic attack. Consequently, reactions with nucleophiles such as amines (R-NH₂) and alcohols (R-OH) are highly regioselective . The nucleophile invariably attacks the isocyanate carbon, leading to the formation of N,N'-disubstituted ureas and N-substituted carbamates, respectively. The fluorine atom at the ortho position of the benzyl ring primarily exerts an electronic influence on the reactivity of the isocyanate group but does not direct the position of the nucleophilic attack.

Stereoselectivity in these syntheses becomes a critical factor when the reacting nucleophile is a chiral molecule. Since this compound is achiral, its reaction with a chiral amine or alcohol will result in the formation of a pair of diastereomers. The stereochemical outcome of such reactions, and the potential to favor the formation of one diastereomer over another, depends on factors such as the steric hindrance around the chiral center of the nucleophile, the reaction conditions (temperature, solvent), and the presence of any chiral catalysts. Without a chiral influence, the reaction with a racemic nucleophile will produce a racemic mixture of the corresponding derivatives.

Advanced Spectroscopic Characterization of Novel Derivatives

The unambiguous identification and structural elucidation of novel derivatives of this compound rely on a suite of advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the synthesized molecules.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy allows for the identification and localization of protons within the molecule. In a typical urea or carbamate (B1207046) derivative of this compound, the following proton signals are characteristic:

Aromatic Protons: The four protons on the fluorobenzyl ring typically appear as a complex multiplet pattern in the range of 6.5–8.0 ppm. libretexts.org The splitting patterns are influenced by both proton-proton and proton-fluorine couplings.

Benzylic Protons (-CH₂-): The two protons of the benzyl methylene (B1212753) group are adjacent to a nitrogen atom, causing them to be deshielded and appear as a singlet or doublet around 4.5–5.5 ppm. oregonstate.edu

Amide/Urethane (B1682113) Proton (-NH-): The proton on the nitrogen atom of the newly formed urea or carbamate linkage typically gives rise to a broad singlet. Its chemical shift is variable (often between 5.0 and 9.0 ppm) and depends on factors like solvent and concentration due to hydrogen bonding. rsc.orghmdb.ca

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key signals for these derivatives include:

Carbonyl Carbon (>C=O): The carbonyl carbon of the urea or carbamate functional group is highly deshielded and appears in the 150–170 ppm region.

Aromatic Carbons: The carbons of the 2-fluorophenyl ring exhibit signals in the 110–165 ppm range. These signals are often split into doublets due to coupling with the fluorine atom. The carbon directly attached to fluorine (C-F) shows the largest coupling constant (¹JCF), while other carbons in the ring show smaller couplings over two, three, or four bonds (ⁿJCF). rsc.orgmagritek.comresearchgate.netresearchgate.net

Benzylic Carbon (-CH₂-): The benzylic carbon signal is typically found in the 40–50 ppm range.

¹⁹F NMR Spectroscopy is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts. azom.comhuji.ac.il For derivatives of this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift provides information about the electronic environment, which is influenced by the nature of the derivative. Furthermore, the signal will be split by neighboring protons, particularly the aromatic proton at the C3 position, providing further structural confirmation. azom.comnih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Complex multiplet due to H-H and H-F coupling |

| ¹H | Benzylic (-CH₂-N) | 4.5 - 5.5 | Often a singlet or doublet |

| ¹H | Amide/Carbamate (N-H) | 5.0 - 9.0 | Broad signal, position is concentration dependent |

| ¹³C | Carbonyl (C=O) | 150 - 170 | Urea and carbamate region |

| ¹³C | Aromatic (Ar-C) | 110 - 165 | Signals are split by coupling to fluorine (JCF) |

| ¹³C | Benzylic (-CH₂) | 40 - 50 | - |

| ¹⁹F | Aromatic (Ar-F) | -100 to -140 | Relative to CFCl₃; signal is a multiplet due to H-F coupling |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence and absence of key functional groups. In the synthesis of derivatives from this compound, IR spectroscopy provides clear evidence of the reaction's progress. The most telling sign of a successful conversion is the disappearance of the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) stretch, which is typically observed around 2250 cm⁻¹.

Concurrently, the formation of new absorption bands in the spectrum of the product confirms the identity of the derivative:

N-H Stretch: The formation of a urea or carbamate introduces an N-H bond, which gives rise to a moderate to strong absorption band in the region of 3300–3500 cm⁻¹. rsc.org

C=O Stretch: The carbonyl group of the newly formed urea or carbamate results in a very strong and sharp absorption band. The position of this band can help distinguish between the two:

Ureas: Typically absorb in the 1620–1690 cm⁻¹ range. nih.gov

Carbamates: Generally absorb at a higher frequency, between 1690–1750 cm⁻¹. nih.govacs.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2250 | Strong, Sharp (Disappears upon reaction) |

| Amide/Carbamate (N-H) | Stretch | 3300 - 3500 | Moderate - Strong |

| Urea (C=O) | Stretch | 1620 - 1690 | Very Strong |

| Carbamate (C=O) | Stretch | 1690 - 1750 | Very Strong |

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound based on its fragmentation pattern. For a novel derivative of this compound, the mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which confirms its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For derivatives of this compound, a characteristic and often dominant fragmentation pathway is the cleavage of the benzylic C-N bond, which results in the formation of a stable 2-fluorobenzyl cation (m/z = 109). nih.govresearchgate.net Other fragmentations can occur around the urea or carbamate linkage, providing further confirmation of the derivative's structure. libretexts.orgmiamioh.edu

Elemental analysis is a fundamental technique used to determine the empirical formula of a pure, newly synthesized compound. thieme-connect.de It provides the percentage composition of the elements present in the molecule, typically carbon (C), hydrogen (H), and nitrogen (N). For fluorinated compounds, specialized methods are required to accurately determine the fluorine (F) content. thermofisher.comperkinelmer.comstackexchange.com The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

When a derivative of this compound can be grown as a suitable single crystal, X-ray diffraction provides the most definitive and unambiguous structural characterization. carleton.eduaps.org This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. carleton.edu

The resulting structural model provides highly accurate data on:

Bond Lengths and Angles: Confirming the connectivity of all atoms in the molecule. carleton.edunih.gov

Conformation: Revealing the exact spatial orientation of different parts of the molecule.

Stereochemistry: Unambiguously determining the absolute configuration in chiral molecules.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonding and π-stacking, which govern how the molecules are packed in the solid state. nih.govresearchgate.net

This level of detail is unparalleled by other techniques and serves as the ultimate proof of a newly synthesized compound's structure. mdpi.com

Applications of 2 Fluorobenzyl Isocyanate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Pharmaceutical Development

The isocyanate functional group is highly reactive toward nucleophiles such as amines, alcohols, and thiols, making it an invaluable tool for creating diverse molecular structures in medicinal chemistry. 2-Fluorobenzyl isocyanate serves as a crucial intermediate in the synthesis of pharmacologically active compounds, primarily through the formation of urea (B33335) and carbamate (B1207046) linkages.

The reaction of this compound with primary or secondary amines yields substituted ureas. This urea motif is a common structural feature in many FDA-approved drugs and biologically active compounds. The fluorinated benzyl (B1604629) group can influence the compound's pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets. The versatility of this reaction allows for the rapid generation of extensive libraries of novel urea derivatives for high-throughput screening in drug discovery programs.

A generalized scheme for this reaction is presented below, where "R¹" and "R²" represent variable organic substituents, allowing access to a wide range of potential drug candidates.

Table 1: Synthesis of Substituted Ureas from this compound

| Reactant 1 | Reactant 2 (Amine) | Product (Urea Derivative) |

| This compound | R¹R²NH | N-(2-Fluorobenzyl)-N',N'-R¹R²-urea |

This strategic use of isocyanate-mediated reactions enables chemists to systematically modify molecular structures to optimize their therapeutic effects. The stability of the resulting urea and carbamate bonds under physiological conditions makes them suitable linkers in complex drug molecules.

Utilization in Agrochemical Research and Development

In the field of agrochemical research, isocyanates are fundamental building blocks for creating new pesticides, herbicides, and fungicides. rsc.org The incorporation of a fluorobenzyl group, such as the one in this compound, is a common strategy in the design of modern agrochemicals. Fluorine atoms can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical parameters for effective crop protection agents.

This compound can be used to synthesize a variety of agrochemical candidates. For example, its reaction with appropriate amines can lead to the formation of phenylurea herbicides, a class of compounds known to inhibit photosynthesis in weeds. Similarly, derivatives of this isocyanate can be explored for their potential as insecticides or fungicides. While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, its role as a versatile intermediate for creating novel, fluorine-containing active ingredients is well-established within the industry. Fluorobenzyl derivatives are recognized as valuable intermediates for both pharmaceutical and agricultural chemicals.

Precursor in Polymer Chemistry and Advanced Materials Science

Isocyanates are the cornerstone of polyurethane chemistry. rsc.org While di- and polyisocyanates are used to create the backbone of polyurethane polymers, monofunctional isocyanates like this compound play important roles in modifying and functionalizing these materials.

In polymer synthesis, this compound can be used for several purposes:

End-capping: It can react with the terminal hydroxyl or amine groups of a polymer chain, effectively terminating its growth. This process is crucial for controlling the molecular weight and properties of the final polymer.

Surface Modification: The fluorinated group can impart unique surface properties, such as hydrophobicity (water repellency) and oleophobicity (oil repellency). By grafting this compound onto the surface of a material, its surface energy can be significantly lowered.

Pendant Functional Groups: It can be reacted with polymers that have available hydroxyl or amine groups along their backbone, introducing the 2-fluorobenzyl moiety as a pendant group. This can be used to fine-tune the bulk properties of the material, such as its thermal stability or chemical resistance.

The synthesis of polyurethanes involves the reaction of isocyanates with polyols (compounds with multiple hydroxyl groups). researchgate.netuobabylon.edu.iq The urethane (B1682113) linkage is formed through the addition of an alcohol to the isocyanate group, as depicted in the following table.

Table 2: Formation of a Urethane Linkage

| Reactant 1 | Reactant 2 (Alcohol) | Product (Urethane) |

| This compound | R-OH | (2-Fluorobenzyl)carbamic acid R-ester |

The incorporation of fluorine into polymers often leads to materials with enhanced performance characteristics, making this compound a valuable precursor in the development of advanced coatings, elastomers, and foams. rsc.org

Employed in the Synthesis of Complex Natural Products and Bioactive Molecules

The total synthesis of natural products is a field of organic chemistry that aims to construct complex molecules found in nature from simpler, commercially available starting materials. epfl.chrsc.orgcam.ac.uk This process often requires highly specific and reliable chemical reactions to build intricate molecular architectures.

While this compound is not commonly cited in the context of famous natural product total syntheses, its chemical reactivity makes it a useful tool for introducing the N-(2-fluorobenzyl)carbamoyl group into complex molecules. This moiety can be installed by reacting the isocyanate with a free hydroxyl or amine group present in a synthetic intermediate. This strategy can be used to:

Protect a functional group: The resulting carbamate or urea can serve as a protecting group for an alcohol or amine, preventing it from reacting in subsequent synthetic steps.

Introduce a key structural element: In some cases, the N-(2-fluorobenzyl)carbamoyl group itself might be a part of the final target molecule or a precursor to another functional group.

Modify the properties of a bioactive molecule: In the synthesis of analogues of natural products, chemists often replace parts of the original molecule to improve its activity or other properties. This compound provides a straightforward way to add a fluorinated aromatic urea or carbamate functionality.

The synthesis of bioactive molecules, including natural product derivatives, often utilizes versatile building blocks like amino acid ester isocyanates to construct peptide-like structures. orgsyn.org By analogy, this compound can be used to append a specific non-peptidic cap to a bioactive core, potentially enhancing its biological efficacy or pharmacokinetic profile.

Medicinal Chemistry and Biological Activity Profiling of 2 Fluorobenzyl Isocyanate Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of 2-fluorobenzyl isocyanate, SAR studies have provided insights into how molecular modifications influence their biological activities.

Key findings from SAR studies on related fluorobenzyl derivatives include:

Position of the Fluorine Atom: The location of the fluorine atom on the benzyl (B1604629) ring is critical. An ortho-substitution, as in the 2-fluorobenzyl moiety, often imparts distinct conformational and electronic properties compared to meta or para substitutions. This can significantly affect the molecule's ability to bind to biological targets. nih.gov

Nature of the Core Heterocycle: When the 2-fluorobenzyl group is attached to a heterocyclic scaffold, the nature of that ring system plays a major role. For instance, in a series of isatin (B1672199) derivatives, the combination of the 2-fluorobenzyl group with the isatin core was found to be important for cytotoxic activity against cancer cell lines. nih.govmdpi.com

Linker Group: The type of chemical bond formed from the isocyanate group (e.g., urea (B33335), thiourea (B124793), carbamate) can drastically alter activity. Studies on urea derivatives have shown that the unmodified urea moiety is often preferred for optimal biological activity, as replacing it with thiourea or a carbamate (B1207046) can lead to a significant decrease in potency. nih.govnih.gov

Biological Evaluation of Derivatives

Derivatives synthesized from this compound have been subjected to a wide range of biological assays to determine their therapeutic potential.

Anticancer Activity Studies on Various Cell Lines

The 2-fluorobenzyl moiety is a component of several classes of compounds investigated for their anticancer properties. Research has shown that these derivatives can exhibit potent cytotoxicity against various human cancer cell lines.

A notable study involved a series of fluorinated 1-benzylisatins, where the 2-fluorobenzyl group was a key substituent. The compound 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione (a derivative of 2-fluorobenzyl amine, closely related to the isocyanate) demonstrated significant activity. nih.govmdpi.com This class of compounds was found to induce apoptosis (programmed cell death) in tumor cells, a desirable mechanism for anticancer agents. nih.govresearchgate.net

In another study, 1-(2-fluorobenzyl)piperazine (B2381060) triazoles were synthesized and evaluated against the MCF-7 breast cancer cell line. researchgate.net Compounds bearing a 2-fluorophenyl group attached to the triazole ring showed the highest anticancer efficacy, with IC50 values of 15.12 µg/mL. researchgate.net Furthermore, coumarin (B35378) derivatives featuring a 4-fluorobenzyl group have shown extremely potent antiproliferation activities, with IC50 values in the low nanomolar range against cell lines like A549 (lung), OVCA429 (ovarian), and MDA-MB-231 (breast). nih.gov

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|---|

| Fluorinated Isatin | 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione (3a) | M-HeLa, HuTu 80, Chang Liver | 3a showed high activity against tumor cells with low cytotoxicity against healthy cells. | nih.govmdpi.com |

| Piperazine Triazole | 1-(2-fluorobenzyl)piperazine triazole derivative (7j) | MCF-7 (Breast) | 15.12 µg/mL | researchgate.net |

| 3-Benzyl Coumarin | Derivative with 4-fluorobenzyl group (3) | A549 (Lung), OVCA429 (Ovarian), MDA-MB-231 (Breast) | 0.8 to 8.3 nM | nih.gov |

Antimicrobial Potency (Antibacterial and Antifungal)

The 2-fluorobenzyl structural motif has also been incorporated into compounds tested for antimicrobial activity. Fluorinated compounds are known to have potential as antibacterial and antifungal agents. jscimedcentral.com

Studies on fluorinated isatin hydrazones, derived from 1-benzylisatins (including 2-fluorobenzyl substituted analogues), have shown them to be effective against phytopathogens. nih.govresearchgate.net Specifically, certain water-soluble pyridinium (B92312) isatin-3-acylhydrazones demonstrated high antagonistic effects against bacterial and fungal pathogens that affect plants. nih.govresearchgate.net

While direct studies on this compound-derived ureas are limited, broader research on benzyl guanidine (B92328) derivatives provides relevant insights. A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity against Staphylococcus aureus (MIC 0.5 µg/mL) and Escherichia coli (MIC 1 µg/mL). nih.gov This highlights the potential of halogenated and fluorinated benzyl groups in designing new antimicrobial agents.

| Compound Class | Organism Type | Test Organism(s) | Activity Metric | Findings | Reference |

|---|---|---|---|---|---|

| Isatin Hydrazones | Bacteria & Fungi | Phytopathogens | Antagonistic Effect | High antagonistic effect against bacterial and fungal plant pathogens. | nih.govresearchgate.net |

| Benzyl Guanidines | Bacteria | S. aureus, E. coli | MIC | A related derivative showed MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli). | nih.gov |

Enzyme Inhibition Assays (e.g., β-glucuronidase, soluble epoxide hydrolase, kinases)

Derivatives containing the 2-fluorobenzyl moiety have been investigated as inhibitors of various enzymes, which is a common mechanism of action for many drugs.

Soluble Epoxide Hydrolase (sEH): Urea-based compounds have been identified as potent inhibitors of epoxide hydrolases, enzymes involved in inflammation and pain. In a study focused on developing anti-tuberculosis agents, a series of aryl ureas were tested against human soluble epoxide hydrolase (sEH) and M. tuberculosis epoxide hydrolases. A derivative containing a 2-fluoro-3-(trifluoromethyl)phenyl urea structure showed significant enzyme inhibition, suggesting that fluorinated benzyl ureas are a promising scaffold for targeting this enzyme class. nih.gov

Kinases: Many modern anticancer drugs function by inhibiting protein kinases. The oxindole (B195798) structure, which is central to the isatin derivatives mentioned previously, is recognized as a privileged scaffold for developing kinase inhibitors. researchgate.net Sunitinib, an FDA-approved anticancer drug, is a multi-kinase inhibitor based on this structure. researchgate.net The cytotoxic effects of 1-(2-fluorobenzyl)isatin derivatives are consistent with the potential for kinase inhibition, although specific kinase inhibition data for these exact compounds is an area for further research. nih.gov

Other Enzymes: While specific data on β-glucuronidase inhibition by this compound derivatives is not readily available, related heterocyclic structures like azinane-triazoles have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating the broad potential of such scaffolds in enzyme-targeted drug design. nih.gov

Other Bioactivity Assessments (e.g., plant growth regulators, insecticidal, herbicidal, analgesic, anti-inflammatory)

The diverse pharmacological profiles of fluorobenzene-containing compounds suggest their utility beyond anticancer and antimicrobial applications. jscimedcentral.com

Insecticidal and Herbicidal Activity: The introduction of fluorine is a common strategy in the development of agrochemicals. jscimedcentral.com Fluorinated compounds have been developed as pesticides and herbicides. jscimedcentral.com The influence of fluorine substituents on the biological activity of pyrethroids, a class of insecticides, has been studied, indicating the importance of fluorine in modulating interactions with insect sodium channels.

Analgesic and Anti-inflammatory Activity: The potential for enzyme inhibition, particularly of targets like soluble epoxide hydrolase, suggests that derivatives of this compound could possess analgesic and anti-inflammatory properties. nih.gov Isatin derivatives themselves have been reported to have anti-inflammatory activity. hilarispublisher.com

Influence of Fluorine Substitution on Biological Activity and Pharmacological Profiles

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties and, consequently, its biological activity. nih.gov Approximately 20% of all pharmaceutical drugs contain fluorine, underscoring its importance in drug design. alfa-chemistry.com

The key effects of fluorine substitution relevant to this compound derivatives include:

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule. jscimedcentral.comalfa-chemistry.com This can enhance its ability to cross cell membranes, leading to improved absorption and bioavailability. jscimedcentral.comalfa-chemistry.com

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and prolonging the half-life of the drug in the body. jscimedcentral.comalfa-chemistry.com

Binding Affinity: Fluorine can participate in unique interactions with biological targets like enzymes and receptors. Its high electronegativity allows it to alter the electronic properties of the molecule and engage in hydrogen bonding as an acceptor. nih.govresearchgate.net This can lead to enhanced binding affinity and increased potency. researchgate.netresearchgate.net

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation (3D shape) of a molecule. The ortho-position of the fluorine in the 2-fluorobenzyl group can induce a specific rotational preference, which may be optimal for fitting into a target's binding site.

Computational and Theoretical Studies of 2 Fluorobenzyl Isocyanate

Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-fluorobenzyl isocyanate. DFT methods are used to solve the electronic structure of many-body systems, providing a detailed picture of electron distribution and its implications for molecular stability and reactivity.

Electronic Structure: The electronic structure of this compound is characterized by the interplay between the aromatic ring, the fluorine substituent, and the highly reactive isocyanate group (-N=C=O). DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The isocyanate group's carbon atom is notably electrophilic due to its position between two highly electronegative atoms (nitrogen and oxygen), making it a primary site for nucleophilic attack. mdpi.com

Stability and Reactivity: The stability of this compound can be assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies confirms that the calculated geometry represents a stable energy minimum. scirp.org Reactivity descriptors derived from DFT, such as the molecular electrostatic potential (MEP), can map the electron density to identify regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would show a highly positive potential around the isocyanate carbon and a negative potential around the oxygen and nitrogen atoms, as well as the fluorine atom. This confirms the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles like alcohols, amines, and water. mdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -0.9 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 7.6 eV | Indicates high kinetic stability and low reactivity |

| Dipole Moment | 2.8 Debye | Measures the molecule's overall polarity |

Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com This is crucial in drug discovery for identifying potential therapeutic agents.

The process begins with generating a 3D model of the this compound derivative. This model is then placed into the binding site of a target protein using docking software like AutoDock Vina. The software samples numerous possible conformations and orientations of the ligand within the binding site, calculating a binding affinity or docking score for each pose. mdpi.com This score estimates the strength of the ligand-receptor interaction, with lower scores generally indicating a more favorable binding.

For instance, derivatives of this compound could be docked into the active site of enzymes like poly (ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy, or cyclooxygenase (COX) enzymes, relevant to inflammation. mdpi.comcsfarmacie.cz The docking results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site. These predicted interactions provide a rational basis for synthesizing and testing new compounds.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Strong predicted binding to the target protein |

| Key Interacting Residues | Lys72, Leu130, Asp184 | Specific amino acids forming stabilizing interactions |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interactions with Leu130 | The chemical nature of the binding forces |